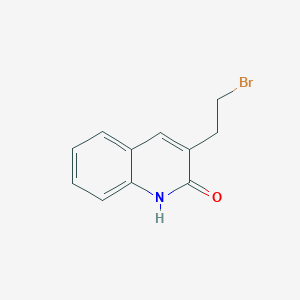
3-(2-Bromoethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. This compound is characterized by the presence of a quinolinone core structure with a bromoethyl substituent at the third position. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2-ylmethanol. One common method involves dissolving quinolin-2-ylmethanol in dichloromethane (CH₂Cl₂) and adding phosphorus tribromide (PBr₃) at 0°C. The mixture is then allowed to return to ambient temperature and stirred for 30 minutes. Water is added, followed by a saturated aqueous solution of potassium carbonate (K₂CO₃) to achieve a pH of 8 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Bromoethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinolinone core can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoethyl group.
科学研究应用
3-(2-Bromoethyl)quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Bromoethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)-2(1H)-quinolinone: This compound has a similar structure but with the bromo group at the fourth position.
2-(Bromomethyl)quinoline: Another similar compound with the bromo group at the second position of the quinoline ring
Uniqueness
3-(2-Bromoethyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs. The position of the bromoethyl group can significantly influence the compound’s reactivity and interactions with biological targets.
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c12-6-5-9-7-8-3-1-2-4-10(8)13-11(9)14/h1-4,7H,5-6H2,(H,13,14) |
InChI 键 |
ACBFFKBIZFWMQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















